molecular formula C10H12BFO3 B8275902 (2-(Cyclopropylmethoxy)-5-fluorophenyl)boronic acid

(2-(Cyclopropylmethoxy)-5-fluorophenyl)boronic acid

Cat. No.: B8275902
M. Wt: 210.01 g/mol
InChI Key: XMUJXBFSLQWDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Cyclopropylmethoxy)-5-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C10H12BFO3 and its molecular weight is 210.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12BFO3

Molecular Weight

210.01 g/mol

IUPAC Name

[2-(cyclopropylmethoxy)-5-fluorophenyl]boronic acid

InChI

InChI=1S/C10H12BFO3/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2

InChI Key

XMUJXBFSLQWDET-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2CC2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example 274a (0.1 g, 0.408 mmol) in tetrahydrofuran (2 mL) at −20° C. was added nBuLi (0.180 mL of a 2.5 M solution in hexanes, 0.449 mmol). The reaction mixture was stirred for 2 hours, then cooled to −40° C. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.092 mL, 0.449 mmol) was added dropwise. The reaction mixture was stirred for 30 minutes. The reaction mixture was quenched with 1M citric acid at 0° C. The mixture was stirred at ambient temperature for 1 hour and then extracted with ethyl acetate. The layers were separated, and the organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography (silica gel, 10-33% ethyl acetate/hexanes gradient) to provide the title compound (23 mg, 20% yield).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.092 mL
Type
reactant
Reaction Step Two
Yield
20%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.